Methyl 5-amino-2-bromo-4-iodobenzoate
Description
Methyl 5-amino-2-bromo-4-iodobenzoate is a halogenated benzoate derivative with the molecular formula C₈H₆BrIN O₂. This compound features an amino group (-NH₂) at position 5, a bromine atom at position 2, and an iodine atom at position 4 on the benzoate backbone. The presence of halogens (Br, I) and the amino group imparts distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials science research.
Such structural features are often leveraged in drug discovery for targeting enzymes or receptors .
Properties
Molecular Formula |
C8H7BrINO2 |
|---|---|
Molecular Weight |
355.95 g/mol |
IUPAC Name |
methyl 5-amino-2-bromo-4-iodobenzoate |
InChI |
InChI=1S/C8H7BrINO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3 |
InChI Key |
MXXPYRRJZWRIRN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)I)N |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Methyl 5-amino-2-bromo-4-iodobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block in the design of bioactive compounds and probes for biological studies. Medicine: The compound is explored for its potential pharmacological properties, including its use in drug discovery and development. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biological responses.
Comparison with Similar Compounds
Impact of Halogen Position and Type
- Iodine vs. Bromine: Iodine’s larger atomic radius and polarizability enhance electrophilic substitution reactivity compared to bromine. For instance, Methyl 5-bromo-2-iodobenzoate (Br at 5, I at 2) exhibits stronger antimicrobial activity than analogs with single halogens . In this compound, iodine at position 4 may stabilize charge distribution during interactions with biological targets .
- Fluorine Substitution : The introduction of fluorine (e.g., in Methyl 2-acetamido-4-bromo-3-fluoro-5-iodobenzoate) increases metabolic stability and binding affinity due to fluorine’s electronegativity, a feature absent in the target compound .
Role of Functional Groups
- Amino Group: The -NH₂ group at position 5 in the target compound distinguishes it from analogs like Methyl 4-bromo-2-cyano-5-iodobenzoate (cyano at position 2). Amino groups facilitate hydrogen bonding, enhancing solubility and interactions with biological targets .
- Methoxy vs. Iodo: Replacing iodine with methoxy (e.g., Methyl 5-Amino-2-bromo-4-methoxybenzoate) reduces electron-withdrawing effects, altering reactivity and pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
